N-Methyl-N'-(3-methylpyridin-2-yl)thiourea
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Overview
Description
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is an organic compound with the molecular formula C7H9N3S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a thiourea group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pyridylamine with methyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-2-pyridyl)thiourea
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- N-[(3-methylpyridin-2-yl)methyl]propan-2-amine
Uniqueness
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is unique due to its specific structural features, such as the presence of both a methyl group and a thiourea group attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
59180-96-0 |
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Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-methyl-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-6-4-3-5-10-7(6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |
InChI Key |
IHJLSRKTENXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC |
Origin of Product |
United States |
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